

# SYHA1815 vs. Pralsetinib: A Comparative Guide for RET-Mutant Cancer Models

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Compound of Interest		
Compound Name:	SYHA1815	
Cat. No.:	B15537954	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of two selective RET inhibitors, **SYHA1815** and pralsetinib, in RET-mutant cancer models. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

## **Executive Summary**

**SYHA1815** is a novel, potent, and selective RET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers. It exhibits comparable selectivity for RET over KDR (VEGFR2) to the approved drug pralsetinib. Both compounds effectively inhibit wild-type and mutant RET kinases, including the V804 gatekeeper mutation, leading to the suppression of downstream signaling pathways and inhibition of tumor growth. While direct head-to-head in vivo comparative studies are limited, available data suggests that **SYHA1815** has potent anti-tumor efficacy at well-tolerated doses.

# Data Presentation In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of **SYHA1815** and pralsetinib against various RET kinases and other relevant kinases.



Target Kinase	SYHA1815 IC50 (nM)	Pralsetinib IC50 (nM)	Reference(s)
Wild-Type RET	0.9 ± 0.1	<0.5	[1]
RET V804M	3.1 ± 0.1	<0.5	[1]
RET V804L	6.8 ± 0.9	<0.5	[1]
CCDC6-RET	-	0.4	
KIF5B-RET	-	12 (cell proliferation)	
RET M918T	-	0.4	
RET C634W	-	-	
KDR (VEGFR2)	15.9 ± 0.5	~80 (biochemical), 14- fold higher than RET (cellular)	[1]

Note: IC50 values can vary depending on the assay conditions. Data for pralsetinib is compiled from multiple sources and may have been generated using different methodologies.

## In Vivo Efficacy in RET-Mutant Xenograft Models

The table below presents the in vivo anti-tumor efficacy of **SYHA1815** and pralsetinib in mouse xenograft models of RET-mutant cancers.



Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Regression	Reference(s)
SYHA1815	TT (RET C634W) Xenograft	3.125 mg/kg, QD, p.o.	80.0% TGI	[1]
6.25 mg/kg, QD, p.o.	Tumor stasis	[1]		
12.5 mg/kg, QD, p.o.	Tumor regression	[1]		
25 mg/kg, QD, p.o.	Tumor regression (2/6 mice with complete regression)	[1]		
Pralsetinib	KIF5B-RET Ba/F3 Allograft	10 mg/kg, BID, p.o.	Dose-dependent activity	
TT (RET C634W) Xenograft	10 mg/kg, BID, p.o.	Potency comparable to 6.25 mg/kg SYHA1815 QD	[1]	_

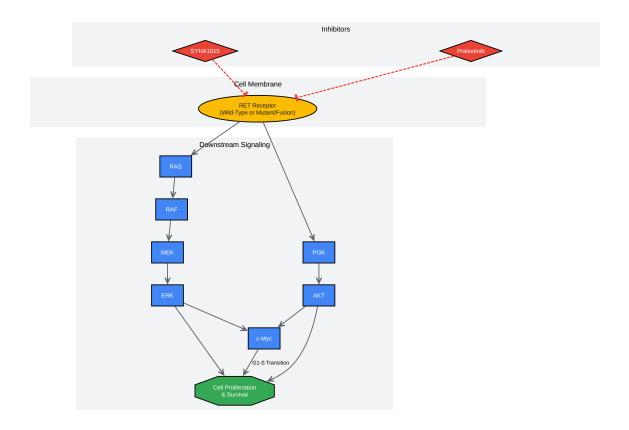
QD: once daily; BID: twice daily; p.o.: oral administration.

### **Mechanism of Action**

Both **SYHA1815** and pralsetinib are ATP-competitive inhibitors of the RET receptor tyrosine kinase. By binding to the kinase domain, they block the autophosphorylation of RET and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers. **SYHA1815** has been shown to induce G1 cell-cycle arrest through the downregulation of c-Myc.[1]



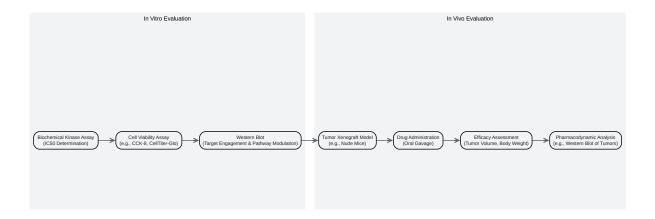
# **Mandatory Visualization**



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Caption: Simplified RET signaling pathway and mechanism of inhibition by **SYHA1815** and pralsetinib.





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### References

- 1. benchchem.com [benchchem.com]
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